molecular formula C14H16N2O2 B8626805 1-[4-(1,3-oxazol-2-yl)phenyl]piperidin-3-ol

1-[4-(1,3-oxazol-2-yl)phenyl]piperidin-3-ol

Cat. No.: B8626805
M. Wt: 244.29 g/mol
InChI Key: GABWSJTUGPGPPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(1,3-oxazol-2-yl)phenyl]piperidin-3-ol is a compound that features a piperidine ring substituted with an oxazole moiety and a phenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both piperidine and oxazole rings in its structure makes it a versatile molecule for synthetic and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,3-oxazol-2-yl)phenyl]piperidin-3-ol typically involves the formation of the piperidine ring followed by the introduction of the oxazole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-(2-bromoacetyl)phenylpiperidine with an oxazole derivative can yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The scalability of these methods is crucial for industrial applications, and continuous flow synthesis techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,3-oxazol-2-yl)phenyl]piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The phenyl and oxazole rings can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

1-[4-(1,3-oxazol-2-yl)phenyl]piperidin-3-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(1,3-oxazol-2-yl)phenyl]piperidin-3-ol involves its interaction with specific molecular targets. The oxazole and piperidine rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Aminophenyl)piperidin-4-ol
  • 1-(4-(2-Piperidin-1-yl-Ethoxy)-Phenyl)-1,2,3,4-Tetrahydro
  • 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amines

Uniqueness

1-[4-(1,3-oxazol-2-yl)phenyl]piperidin-3-ol is unique due to the combination of oxazole and piperidine rings in its structure. This combination imparts specific chemical and biological properties that are not found in other similar compounds. The presence of these rings allows for diverse chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

1-[4-(1,3-oxazol-2-yl)phenyl]piperidin-3-ol

InChI

InChI=1S/C14H16N2O2/c17-13-2-1-8-16(10-13)12-5-3-11(4-6-12)14-15-7-9-18-14/h3-7,9,13,17H,1-2,8,10H2

InChI Key

GABWSJTUGPGPPD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=CC=C(C=C2)C3=NC=CO3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(4-(Oxazol-2-yl)phenyl)piperidin-3-ol (245 mg, 1.00 mmol) was synthesized, in 45% yield, as described in General Procedure B using 2-(4-bromophenyl)oxazole (500 mg, 2.232 mmol) and piperidin-3-ol (451 mg, 4.46 mmol). Anal. Calcd. for C14H16N2O2 m/z 244.2, found: 245.0 (M+H)+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
451 mg
Type
reactant
Reaction Step Two

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